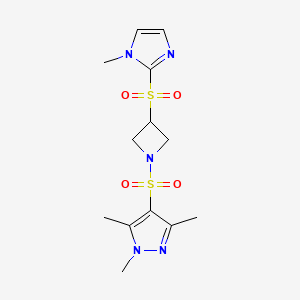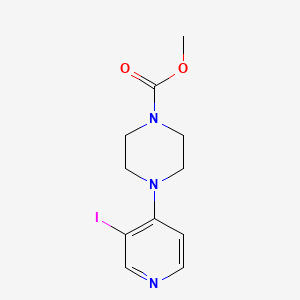
Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1803566-55-3 . Its molecular weight is 347.16 and its molecular formula is C11H14IN3O2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate” is 1S/C11H14IN3O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate serves as a key intermediate in the chemical synthesis and functionalization of various compounds. For instance, the aminocarbonylation of iodo derivatives using palladium-catalyzed reactions allows for the production of corresponding amides with high yields. This process demonstrates the compound's utility in creating complex structures through carbon-nitrogen bond formation, expanding its applications in medicinal chemistry and drug development (Takács et al., 2012).
Anticancer Activity
Another significant application of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate derivatives is in the field of anticancer research. Compounds synthesized from it have shown promising in vivo and in vitro anticancer activities with low toxicity profiles. Studies have detailed the metabolism of such compounds in rats, identifying various metabolites and elucidating their potential mechanisms of action. These findings underscore the compound's role in developing new therapeutic agents against cancer (Jiang et al., 2007).
Luminescent Properties and Electron Transfer
Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent highlights another application of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate. These studies reveal how modifications to the piperazine moiety can significantly impact the fluorescence and photochemical behaviors of these compounds, making them valuable tools for developing novel optical materials and sensors (Gan et al., 2003).
Enzyme Inhibition for Drug Development
Additionally, derivatives of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate have been explored as enzyme inhibitors in drug development. For example, their use in synthesizing inhibitors for the calcitonin gene-related peptide (CGRP) receptor indicates potential applications in treating conditions like migraines and other CGRP-related disorders. This demonstrates the compound's versatility and importance in the discovery and development of new pharmacological agents (Cann et al., 2012).
Propiedades
IUPAC Name |
methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN3O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFENOCXCEJYUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=C(C=NC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamido)benzoate](/img/structure/B2707381.png)
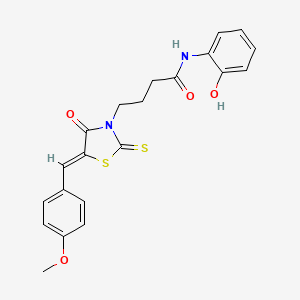
![Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2707385.png)
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2707386.png)
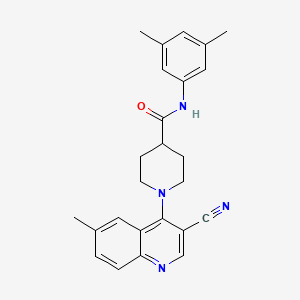

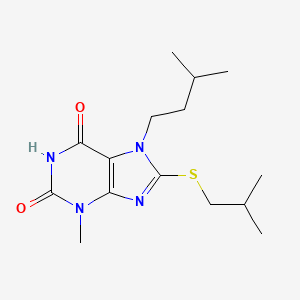
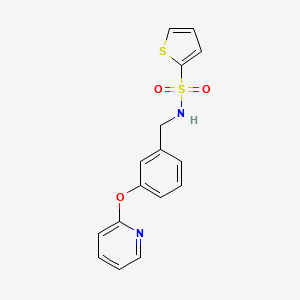
![(Z)-1,4-dimethyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2707396.png)
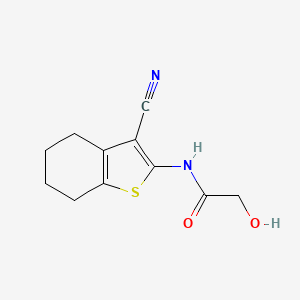
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2707400.png)
